molecular formula C15H10O6 B1673270 Kaempferol CAS No. 520-18-3

Kaempferol

Cat. No. B1673270
Key on ui cas rn: 520-18-3
M. Wt: 286.24 g/mol
InChI Key: IYRMWMYZSQPJKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07807422B2

Procedure details

We also performed the shake flask experiments in LB medium, under the same conditions as described for the M9 medium. When p-coumaric acid was used as a precursor, naringenin (0.39 mg/lt) and dihydrokaempferol (1.29 mg/lt) accumulated in the fermentation broth but no kaempferol was produced. When caffeic acid was used as a precursor, eriodictyol accumulated at a lower concentration compared to the M9 medium (7.5 μg/lt), while no dihydroquercetin or quercetin was detected. Finally, when cinnamic acid was used, pinocembrin accumulated at a concentration of 0.245 mg/lt and no dihydroflavonol or flavonol was detected.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.39 mg
Type
reactant
Reaction Step Two
Quantity
1.29 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1C(/C=C/C(O)=O)=CC=C(O)C=1.C1C([C@H]2OC3C=C(O)C=C(O)C=3C(=O)C2)=CC=C(O)C=1.[CH:33]1[C:38]([C@H:39]2[O:49][C:48]3[CH:47]=[C:46]([OH:50])[CH:45]=[C:44]([OH:51])[C:43]=3[C:41](=[O:42])[C@@H:40]2[OH:52])=[CH:37][CH:36]=[C:35]([OH:53])[CH:34]=1>>[CH:33]1[C:38]([C:39]2[O:49][C:48]3[CH:47]=[C:46]([OH:50])[CH:45]=[C:44]([OH:51])[C:43]=3[C:41](=[O:42])[C:40]=2[OH:52])=[CH:37][CH:36]=[C:35]([OH:53])[CH:34]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1/C=C/C(=O)O)O
Step Two
Name
Quantity
0.39 mg
Type
reactant
Smiles
C1=CC(=CC=C1[C@@H]2CC(=O)C=3C(=CC(=CC3O2)O)O)O
Step Three
Name
Quantity
1.29 mg
Type
reactant
Smiles
C1=CC(=CC=C1[C@@H]2[C@H](C(=O)C=3C(=CC(=CC3O2)O)O)O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC=C1C2=C(C(=O)C=3C(=CC(=CC3O2)O)O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.